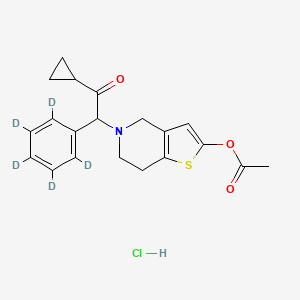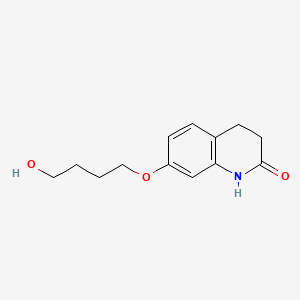
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
描述
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core with a hydroxybutoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Hydroxybutoxy Side Chain: The hydroxybutoxy side chain is introduced through an etherification reaction. This involves reacting the quinolinone core with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy side chain can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The hydroxy group on the side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of ether or amine derivatives.
科学研究应用
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxybutoxy side chain allows it to interact with hydrophilic environments, while the quinolinone core can interact with hydrophobic regions. This dual interaction capability makes it a versatile compound in various biochemical processes.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Lacks the hydroxybutoxy side chain, making it less versatile in certain applications.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Has a hydroxy group directly attached to the quinolinone core, which affects its reactivity and interaction with biological targets.
Uniqueness
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is unique due to its hydroxybutoxy side chain, which enhances its solubility and reactivity. This makes it a valuable compound for a wide range of scientific research applications.
属性
IUPAC Name |
7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICLZOCASGBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747654 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889443-20-3 | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


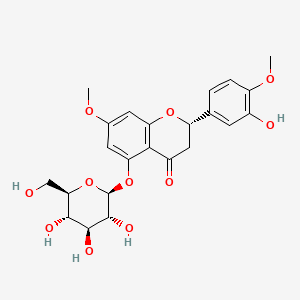

![Carbamic acid, [(1S,2S)-2,3-dihydroxy-1-methylpropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
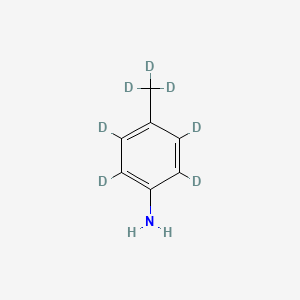
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)
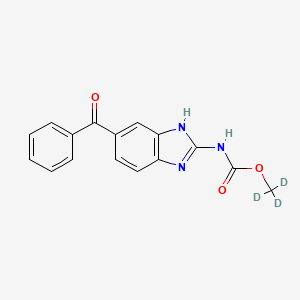
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

